SA-PA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

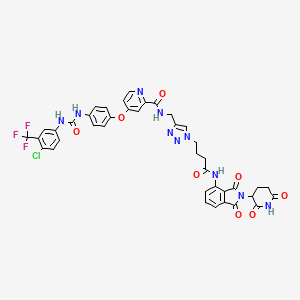

C40H32ClF3N10O8 |

|---|---|

Poids moléculaire |

873.2 g/mol |

Nom IUPAC |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C40H32ClF3N10O8/c41-28-11-8-22(17-27(28)40(42,43)44)48-39(61)47-21-6-9-24(10-7-21)62-25-14-15-45-30(18-25)35(57)46-19-23-20-53(52-51-23)16-2-5-32(55)49-29-4-1-3-26-34(29)38(60)54(37(26)59)31-12-13-33(56)50-36(31)58/h1,3-4,6-11,14-15,17-18,20,31H,2,5,12-13,16,19H2,(H,46,57)(H,49,55)(H2,47,48,61)(H,50,56,58) |

Clé InChI |

YUHFKRLPSTYTKB-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN4C=C(N=N4)CNC(=O)C5=NC=CC(=C5)OC6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

The SAPA Tool: An In-depth Technical Guide to Uncovering Protein Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex world of protein analysis, identifying functionally significant regions within vast protein sequences is a critical challenge. The SAPA (Sequence Analysis and Pattern Association) tool is a powerful web-based application designed to address this challenge by enabling researchers to identify and analyze protein regions based on a combination of amino acid composition, scaled profiles of amino acid properties, and sequence patterns. This multifaceted approach allows for the discovery of functional modules that may not be identifiable by sequence homology or simple pattern matching alone.[1][2]

The SAPA tool is particularly valuable when only a limited number of experimentally confirmed protein examples are available. By leveraging the combined features of these known examples, researchers can extrapolate and identify similar regions in other proteins, paving the way for further experimental investigation and a deeper understanding of protein function. This guide provides a comprehensive technical overview of the SAPA tool, its core functionalities, detailed experimental protocols, and the interpretation of its quantitative outputs, making it an essential resource for professionals in protein research and drug development.

Core Functionalities

The SAPA tool integrates three key search strategies to provide a flexible and powerful platform for protein sequence analysis:

-

Amino Acid Composition: Users can define a specific amino acid composition to search for within protein sequences. This is particularly useful for identifying regions with a biased composition, which can be indicative of certain structural or functional properties, such as intrinsically disordered regions or regions prone to specific post-translational modifications.[1]

-

Scaled Amino Acid Profiles: The tool allows for the use of scaled profiles from the AAindex database. These profiles assign a numerical value to each amino acid based on a specific physicochemical property (e.g., hydrophobicity, alpha-helical propensity). Users can search for regions that have an average profile score above or below a defined threshold, enabling the identification of regions with desired biophysical characteristics.

-

Sequence Patterns and Rules: The SAPA tool supports searching for specific sequence motifs using an extended PROSITE pattern syntax. This allows for the identification of known functional sites, such as enzyme active sites, binding motifs, or post-translational modification sites. Furthermore, multiple patterns can be combined using logical operators (AND, OR, NOT) to create complex search queries.

A key feature of the SAPA tool is its integrated scoring system. The tool calculates a score for each identified target region based on the specified search parameters. This allows for the ranking of potential hits and the prioritization of candidates for further analysis. Additionally, the tool provides an estimation of the False Discovery Rate (FDR), giving users a statistical measure of the reliability of the identified targets.[1][2]

Data Presentation: Quantitative Outputs

The SAPA tool presents its results in a clear and organized manner, with all quantitative data summarized in downloadable tables. This facilitates easy comparison and further analysis of the identified protein regions.

Scoring Scheme

The scoring of identified target regions is a crucial aspect of the SAPA tool, allowing for a quantitative assessment of the confidence in each hit. The final score for a target is a weighted sum of the scores from the three search components: amino acid composition, scaled profiles, and pattern matching.

Table 1: SAPA Tool Scoring Parameters

| Parameter | Description | Default Weight |

| Composition Score | Based on the frequency of specified amino acids within the target region. | 1.0 |

| Profile Score | Calculated from the average of the selected AAindex profile values over the target region. | 1.0 |

| Pattern Score | A score assigned upon a successful match to a defined PROSITE pattern. | 1.0 |

Note: The weights for each scoring component can be adjusted by the user to tailor the search to their specific needs.

False Discovery Rate (FDR)

To provide a statistical measure of the likelihood of false positives, the SAPA tool calculates the False Discovery Rate (FDR). This is achieved by searching the user's query against a set of decoy sequences, which are generated by randomizing the original input sequences. The FDR is then estimated by comparing the number of hits in the decoy dataset to the number of hits in the original dataset.

Table 2: Example of FDR Calculation Output

| Score Threshold | Hits in Original Dataset | Hits in Decoy Dataset | Estimated FDR (%) |

| 10 | 150 | 5 | 3.33 |

| 15 | 80 | 1 | 1.25 |

| 20 | 45 | 0 | 0.00 |

Experimental Protocols: A Case Study

A key application of the SAPA tool is the identification of post-translationally modified regions in proteins. The following protocol details a published example of using the SAPA tool to identify potentially O-glycosylated regions in the proteome of Mycobacterium tuberculosis.[1][2]

Objective

To identify protein regions in the Mycobacterium tuberculosis H37Rv proteome that have a similar amino acid composition to known O-glycosylated peptides.

Materials

-

FASTA formatted protein sequences of the Mycobacterium tuberculosis H37Rv proteome.

-

A set of 21 known O-glycosylated peptide sequences from M. tuberculosis to be used as a training set.

-

Access to the SAPA tool web server.

Methodology

-

Training Set Analysis:

-

The initial step involves analyzing the amino acid composition of the 21 known O-glycosylated peptides. This analysis reveals a high content of Alanine (A), Proline (P), Serine (S), and Threonine (T).

-

-

SAPA Tool Parameter Configuration:

-

Input Sequences: Upload the FASTA file containing the M. tuberculosis H37Rv proteome.

-

Amino Acid Composition:

-

Define a search for regions with a high percentage of the amino acids Alanine, Proline, Serine, and Threonine. For this study, a threshold of at least 40% for the combination of these residues was used.

-

-

Scaled Profiles:

-

Select an AAindex profile that correlates with O-glycosylation potential. A relevant choice would be a scale related to "O-glycosylation sites" or "surface accessibility." Set the threshold to enrich for regions with scores indicative of glycosylation sites.

-

-

Sequence Patterns:

-

While not explicitly detailed in the original study for this specific example, one could optionally include PROSITE patterns known to be associated with glycosylation, such as [ST]-X-[V] or other relevant motifs.

-

-

Scoring and FDR:

-

Utilize the default weighting for the scoring parameters.

-

Enable the calculation of the False Discovery Rate to assess the statistical significance of the results.

-

-

-

Execution and Results Analysis:

-

Run the SAPA tool with the configured parameters.

-

The output will be a list of protein regions from the M. tuberculosis proteome that match the defined criteria, ranked by their scores.

-

The results table will include the protein identifier, the start and end positions of the identified region, the calculated score, and the estimated FDR.

-

The identified candidate regions can then be prioritized for experimental validation, such as mass spectrometry, to confirm the presence of O-glycosylation.

-

Mandatory Visualizations

SAPA Tool Workflow

The following diagram illustrates the logical workflow of the SAPA tool, from user input to the final output of candidate protein regions.

References

The SAPA Tool: A Technical Guide to Linear Motif Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, the identification of functional regions within proteins is a cornerstone of understanding cellular processes and developing targeted therapeutics. While well-defined protein domains are readily identifiable, a significant portion of protein functionality is mediated by short, linear motifs (SLiMs). These motifs, typically 3 to 10 amino acids in length, are crucial for a vast array of protein-protein interactions, post-translational modifications, and localization signals. However, their short and often degenerate nature makes them challenging to identify using conventional sequence alignment methods. The SAPA (Sequence Analysis and Pattern Association) tool emerges as a powerful web-based application designed to address this challenge by enabling the discovery of protein regions based on a flexible combination of amino acid composition, scaled physicochemical profiles, and user-defined sequence patterns.[1][2] This technical guide provides an in-depth exploration of the SAPA tool's core functionalities, underlying principles, and practical applications in research and drug development.

Core Functionalities of the SAPA Tool

The SAPA tool provides a unique and powerful approach to linear motif discovery by integrating three distinct but complementary search strategies.[1][3] This multifaceted methodology allows researchers to define and identify protein regions of interest with a high degree of specificity, moving beyond simple consensus sequence matching.

At its core, the SAPA tool allows users to search a given set of protein sequences for regions that simultaneously satisfy user-defined criteria across three key parameters:

-

Amino Acid Composition: Users can specify the desired percentage of certain amino acids or groups of amino acids within a target region. This is particularly useful for identifying regions with specific compositional biases, such as proline-rich or acidic regions, which are often associated with functional sites.

-

Scaled Amino Acid Profiles: The tool enables searching based on the physicochemical properties of amino acids. It utilizes a variety of scales from the AAindex database, which numerically represent properties like hydrophobicity, charge, and secondary structure propensity. Users can define a desired range for the average score of a region based on a selected profile.

-

Sequence Patterns (Motifs): SAPA allows for the inclusion of specific sequence patterns using a syntax similar to PROSITE patterns. This enables the search for known or hypothetical motifs, including those with ambiguous or variable positions. These patterns can be combined using logical operators such as AND, OR, and NOT, providing a high level of flexibility in defining the search query.

Once the search is executed, the SAPA tool ranks the identified target regions using an integrated scoring system and estimates the False Discovery Rate (FDR) to provide a statistical measure of confidence in the results. The output is presented in a user-friendly format, including sequence files and spreadsheets, for further analysis.[1][2]

The SAPA Tool Workflow

The logical workflow of the SAPA tool is designed to be intuitive and iterative, allowing researchers to refine their search parameters based on initial findings. The process can be broken down into several key stages, from inputting protein sequences to analyzing the scored and ranked results.

References

An In-depth Technical Guide to SAPA Protein Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sensitivity to Antimicrobial Peptides (Sap) A protein, hereafter referred to as SAPA. It delves into its sequence analysis, structural characteristics, function, and its role as a potential target for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of associated signaling pathways and workflows.

Introduction to SAPA Protein

SAPA is the periplasmic component of the Sap (Sensitivity to antimicrobial peptides) ABC (ATP-binding cassette) transporter system, an essential machinery for the survival and persistence of various Gram-negative pathogens, including nontypeable Haemophilus influenzae (NTHi) and Actinobacillus pleuropneumoniae[1][2][3]. This protein plays a crucial role in the resistance of these bacteria to host-derived antimicrobial peptides (AMPs), which are a fundamental part of the innate immune system[1][2]. The Sap system, and particularly SAPA, allows bacteria to evade the host's first line of defense, contributing to their virulence and colonization[2].

From a structural standpoint, SAPA is classified as a Substrate Binding Protein (SBP) of the SBP superfamily, specifically a Class II SBP belonging to Cluster C[1]. Its primary function involves binding to specific substrates in the periplasm and delivering them to the inner membrane permease components of the Sap transporter for translocation into the cytoplasm[1][2]. While initially thought to directly transport AMPs, recent structural and phylogenetic analyses suggest that SAPA's binding cavity is more suited for small, hydrophobic di- or tri-peptides[1][3].

SAPA Protein Sequence and Structural Analysis

Sequence analysis of the sapA gene and its corresponding protein has been instrumental in understanding its function and evolutionary relationships. The amino acid sequence of SAPA from A. pleuropneumoniae shares significant identity with its homologs in H. ducreyi (71.1%) and nontypeable H. influenzae (44.4%)[2]. A conserved signature sequence motif for the SBP family 5, which includes peptide and nickel-binding proteins, is present in NTHi SAPA[1].

The crystal structure of NTHi SAPA has been solved in both open and closed conformations, revealing a two-lobed structure with a central ligand-binding cavity[1][3][4]. The protein consists of two main domains (Domain I and Domain II), with Domain I further divided into subdomains Ia and Ib[1]. The binding cavity is relatively small (approximately 400 ų) and predominantly hydrophobic, which supports the hypothesis of it binding small peptides rather than large, folded AMPs[1].

Quantitative Data Summary

The following tables summarize key quantitative data related to SAPA protein analysis.

Table 1: Structural and Molecular Properties of NTHi SAPA

| Property | Value | Source |

| Molecular Weight | ~60 kDa | [1] |

| Resolution of Crystal Structure | 2.6 Å | [1] |

| Ligand-Binding Cavity Volume | ~400 ų | [1] |

| Total Structure Weight (in complex) | 131.44 kDa | [5] |

| Atom Count (in complex) | 8,917 | [5] |

| Modeled Residue Count (in complex) | 1,029 | [5] |

Table 2: Binding Affinities of NTHi SAPA for Various Ligands

| Ligand | Binding Affinity (Kd) | Method | Source |

| Heme | 282 μM | Not Specified | [1][3] |

| dsRNA | 4.4 μM (estimated) | Not Specified | [1][3] |

| hBD-3 | High Affinity | Surface Plasmon Resonance | [6] |

| hBD-2 | High Affinity | Surface Plasmon Resonance | [6] |

| hNP-1 | High Affinity | Surface Plasmon Resonance | [6] |

The SAPA Signaling Pathway: The Sap ABC Transporter System

SAPA is a key component of the larger Sap ABC transporter system, which is responsible for importing substrates across the bacterial inner membrane. This system is a critical virulence factor in several pathogens.

The Sap system is comprised of five proteins:

-

SapA: A periplasmic solute-binding protein that captures the substrate.

-

SapB and SapC: These are the permease subunits that form the channel through the inner membrane.

-

SapD and SapF: These two proteins are ATPases that provide the energy for the transport process by hydrolyzing ATP.

The currently accepted model of the Sap ABC transporter system's function is depicted in the following diagram.

References

- 1. The structure of nontypeable Haemophilus influenzae SapA in a closed conformation reveals a constricted ligand-binding cavity and a novel RNA binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SapA Protein Is Involved in Resistance to Antimicrobial Peptide PR-39 and Virulence of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of nontypeable Haemophilus influenzae SapA in a closed conformation reveals a constricted ligand-binding cavity and a novel RNA binding motif | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. pubs.acs.org [pubs.acs.org]

The SAPA Tool: An In-depth Technical Guide to Identifying Functional Protein Regions

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the SAPA bioinformatics tool, a web-based application designed for the identification of functional regions within protein sequences. The SAPA tool distinguishes itself by integrating three key search strategies: amino acid composition, scaled amino acid profiles, and sequence pattern motifs. This combined approach allows for the nuanced identification of functional modules that may not be discernible by sequence homology alone, making it a valuable asset in proteomics, drug discovery, and molecular biology research.

Core Features of the SAPA Tool

The SAPA (Sequence Analysis and Pattern Annotation) tool offers a flexible and powerful platform for researchers to analyze protein sequences by identifying regions with specific biochemical and structural properties. Unlike tools that rely on a single methodology, SAPA's strength lies in its ability to combine multiple analytical dimensions.[1]

Key functionalities include:

-

Combined Search Strategies: The tool simultaneously analyzes amino acid composition, searches for matches to scaled amino acid property profiles from the AAINDEX database, and scans for user-defined sequence motifs using an extended PROSITE pattern syntax.[1][2] This multi-pronged approach enhances the specificity and sensitivity of the search for functional protein regions.

-

Flexible Input: Researchers can input protein sequences in multiple formats, including FASTA files, NCBI protein database identifiers, or by pasting raw sequence data.[1]

-

Customizable Search Parameters: Users can define specific criteria for their search, including the minimum and maximum length of the target region, and can specify the required amino acid composition by setting minimum occurrence percentages for up to six single amino acids or three groups of related amino acids.[1]

-

Scoring and Ranking: The SAPA tool employs an integrated scoring system that ranks the identified target regions. This allows researchers to prioritize candidates for further investigation. The scoring considers the information content of the amino acids matching the composition criteria, the scores from the scaled profiles, and the presence of defined motifs.[2]

-

False Discovery Rate (FDR) Estimation: To ensure the statistical significance of the results, the tool estimates the false discovery rate by using decoy sequences, providing a measure of confidence in the identified target regions.[2][3]

-

User-Friendly Output: The results are presented in a clear and interactive format. A summary table lists all identified targets sorted by their scores, with visual representations of the target regions within the protein sequences.[1] The results, including settings and target sequences, can be downloaded in Excel and FASTA formats for further analysis.[1]

Experimental Protocol: Identifying O-Glycosylated Peptides in Mycobacterium tuberculosis

This protocol provides a detailed methodology for utilizing the SAPA tool to identify putative O-glycosylated protein regions, using the example of analyzing the proteome of Mycobacterium tuberculosis H37Rv. This protocol is based on the application described in the original publication by Maier et al. (2013).[1]

Objective: To identify protein regions in the M. tuberculosis proteome that share characteristics with known O-glycosylated peptides.

Materials:

-

A list of known O-glycosylated protein sequences from M. tuberculosis (or a closely related organism) to serve as a training set.

-

The complete proteome of M. tuberculosis H37Rv in FASTA format.

-

Access to the SAPA tool web server.

Methodology:

-

Training Set Analysis:

-

Analyze the amino acid composition of the known O-glycosylated peptides to identify biased compositions. For instance, a higher prevalence of proline, alanine, serine, and threonine might be observed.

-

Identify any recurring short sequence motifs within the training set.

-

-

SAPA Tool Configuration:

-

Input Data: Upload the M. tuberculosis H37Rv proteome FASTA file as the target sequence set.

-

Amino Acid Composition: Based on the analysis of the training set, define the compositional criteria. For example, set minimum percentage requirements for Proline (P), Alanine (A), Serine (S), and Threonine (T).

-

Scaled Profiles: Select relevant amino acid scales from the AAINDEX database that may correspond to properties of glycosylated regions, such as hydrophilicity or surface accessibility. Set the desired score thresholds.

-

Motif Definition: Define any identified sequence motifs using the extended PROSITE syntax. For example, a simple motif could be P-x-S-x-T, where 'x' can be any amino acid. Motifs can be combined using 'AND', 'OR', or 'NOT' operators.[2]

-

Scoring and FDR: Configure the scoring weights for each of the three search strategies to reflect their relative importance for the specific search. Enable the estimation of the False Discovery Rate.

-

-

Execution and Analysis:

-

Run the SAPA tool with the configured parameters.

-

The tool will scan the entire proteome and identify regions that satisfy the defined criteria.

-

The output will be a ranked list of target sequences.

-

-

Result Interpretation and Validation:

-

Examine the high-scoring target sequences. The interactive results page allows for the visualization of the identified regions within the context of the full-length proteins.

-

Download the results in Excel format for further analysis and comparison with experimental data.

-

The identified candidate proteins can then be prioritized for experimental validation of O-glycosylation through techniques such as mass spectrometry.

-

Quantitative Data Presentation

The following table is a representative example illustrating the typical quantitative output from the SAPA tool for the identification of putative O-glycosylated regions in Mycobacterium tuberculosis.

| Protein ID (UniProt) | Target Sequence | Start Position | End Position | Score | False Discovery Rate (FDR) |

| P9WJ87 | APSTATPAPSTATP | 123 | 136 | 85.6 | 0.01 |

| P9WIX0 | PTSAPTSAPTSA | 45 | 56 | 79.2 | 0.02 |

| O53508 | APTPAPTPAPTP | 211 | 222 | 75.4 | 0.03 |

| P9WJ90 | PSTPSTPST | 88 | 96 | 68.1 | 0.05 |

| P9WJ89 | APAPAPAPA | 301 | 309 | 62.5 | 0.07 |

Note: This table presents hypothetical data for illustrative purposes, as the original quantitative data from the Maier et al. (2013) study is not publicly available.

SAPA Tool Workflow

The following diagram illustrates the logical workflow of the SAPA bioinformatics tool, from data input to the final output of ranked target sequences.

Caption: Workflow of the SAPA bioinformatics tool.

Conclusion

The SAPA tool provides a unique and valuable approach to identifying functional regions in protein sequences by combining information on amino acid composition, physicochemical properties, and sequence motifs. This integrated strategy enables the discovery of functional modules that might be missed by conventional homology-based search methods. Its user-friendly web interface and flexible search parameters make it an accessible and powerful tool for researchers in various fields of life sciences and drug development. The ability to customize searches and obtain ranked lists with statistical confidence empowers researchers to generate novel hypotheses and guide experimental validation.

References

An In-depth Technical Guide to Identifying Functional Protein Regions

This guide provides a comprehensive overview of computational methods for identifying functional regions in proteins, with a focus on the SAPA tool, Spatial Aggregation Propensity (SAP), and Solvent Accessible Surface Area (SASA) analysis. It is intended for researchers, scientists, and drug development professionals.

The SAPA Tool: A Multi-faceted Approach to Functional Region Identification

The SAPA (Sequence Analysis and Pattern Arrangement) tool, developed by Maier et al., is a web-based application designed to identify functional protein regions by combining three key sequence features: amino acid composition, scaled profiles of amino acid properties, and the presence of specific sequence motifs.[1][2] This approach is particularly useful when only a small number of experimentally confirmed protein sequences are available to define a functional region.[1][3]

Core Methodology

The SAPA tool operates on the principle that many functional regions, while not always defined by a strict consensus sequence, share common biochemical and sequential characteristics.[1] The tool allows users to define these characteristics and then search a protein dataset for regions that match the defined criteria.

The core of the SAPA tool's methodology is a scoring scheme that combines information from:

-

Amino Acid Composition: Users can specify the minimum percentage of certain amino acids or groups of related amino acids that should be present in a potential functional region.[3]

-

Scaled Amino Acid Profiles: The tool utilizes the AAINDEX database, which contains a wide range of amino acid indices representing various physicochemical properties (e.g., hydrophobicity, polarity).[3] Users can select up to three of these profiles to score sequences, specifying whether a high or low score is indicative of the functional region.[3]

-

Sequence Motifs: The SAPA tool supports the use of PROSITE patterns to define specific sequence motifs.[1][3] These motifs can be combined using logical operators (AND, OR, NOT) to create complex search criteria.[1][3]

Each potential target sequence is assigned a score based on how well it matches the user-defined parameters.[3] To estimate the reliability of the predictions, the tool calculates a False Discovery Rate (FDR) by comparing the scores of the target sequences to those of decoy sequences generated by shuffling or reversing the original sequences.[3]

Experimental Protocol: Identifying O-Glycosylated Regions in Mycobacterium tuberculosis

A practical application of the SAPA tool was demonstrated in the identification of putative O-glycosylated regions in the proteome of Mycobacterium tuberculosis.[1] The following protocol outlines the general steps a researcher would take, based on this example.

Objective: To identify novel protein regions with characteristics similar to known O-glycosylated peptides.

Materials:

-

A set of known O-glycosylated peptide sequences from the organism of interest.

-

The proteome of the organism in FASTA format.

-

Access to the SAPA tool web server.

Methodology:

-

Define Search Parameters based on Known Examples:

-

Amino Acid Composition: Analyze the amino acid composition of the known O-glycosylated peptides. For example, determine the average percentage of proline, alanine, serine, and threonine. These values will be used to set the minimum occurrence percentages in the SAPA tool.

-

Scaled Profiles: Based on the known properties of glycosylated regions (e.g., often located in disordered regions), select relevant AAINDEX profiles. For instance, a profile related to protein flexibility or polarity might be chosen.

-

Motifs: Identify any recurring short sequence motifs in the known examples. These can be defined using PROSITE syntax.

-

-

Perform the Search using the SAPA Tool:

-

Upload the target proteome sequence file.

-

Enter the defined parameters for amino acid composition, scaled profiles, and motifs.

-

Select a decoy method (e.g., riffled) to enable FDR calculation.

-

Initiate the search.

-

-

Analyze the Results:

-

The SAPA tool will return a list of putative functional regions, ranked by their scores.

-

Examine the top-scoring hits and their associated FDR values. A lower FDR indicates a higher confidence prediction.

-

The tool provides a visual representation of the identified regions within the protein sequences.

-

-

Experimental Validation (Downstream):

-

The list of high-confidence candidate proteins can then be used to guide experimental validation.

-

Mass Spectrometry: A common method for validating glycosylation is mass spectrometry. Peptides from the candidate proteins can be analyzed to detect the mass shift corresponding to the glycan moiety.[4]

-

Site-directed Mutagenesis: Mutating the predicted glycosylation sites (e.g., serine or threonine residues) and observing the functional consequences can also provide evidence for their importance.

-

Quantitative Data

The performance of the SAPA tool is dependent on the quality of the initial set of known functional regions and the specificity of the defined search parameters. The primary quantitative output of the tool is the False Discovery Rate (FDR), which provides a statistical measure of the likelihood that a prediction is a false positive.

| Parameter | Description | Example Value/Range |

| Score | A composite score reflecting the match to the defined amino acid composition, scaled profiles, and motifs. | Varies depending on the search |

| False Discovery Rate (FDR) | The estimated percentage of false positives among the results with a score equal to or greater than the given score. | 0.0 - 1.0 (lower is better) |

Logical Workflow for the SAPA Tool

Spatial Aggregation Propensity (SAP): Identifying Regions Prone to Aggregation

The Spatial Aggregation Propensity (SAP) technology is a computational method used to identify regions on the surface of a protein that are prone to aggregation.[5][6] Protein aggregation is a critical factor in drug development, as it can lead to reduced efficacy and potential immunogenicity of therapeutic proteins.[7] Therefore, identifying and engineering these regions is crucial for developing stable and effective biotherapeutics.

Core Methodology

SAP is calculated based on the dynamic exposure of hydrophobic amino acid residues on the protein surface.[5] The core idea is that patches of hydrophobic residues that are accessible to the solvent are more likely to interact with each other and initiate aggregation.

The calculation of SAP involves:

-

Molecular Dynamics (MD) Simulations: A full-atomistic MD simulation of the protein is performed to capture its dynamic behavior in solution.[6]

-

Calculation of Solvent Accessible Area (SAA): For each snapshot of the simulation, the SAA of the side chain atoms for each residue is calculated.[5]

-

Hydrophobicity Scale: A hydrophobicity value is assigned to each amino acid residue.[5]

-

SAP Calculation: For each residue, the SAP is calculated by summing the hydrophobicities of neighboring residues within a defined radius, weighted by their solvent accessible area.[8]

The resulting SAP values are then mapped onto the 3D structure of the protein, with regions of high SAP (typically colored red) indicating "hot spots" for aggregation.[7]

Experimental Protocol: Validation of SAP Predictions for a Monoclonal Antibody

This protocol describes the experimental steps to validate the aggregation-prone regions predicted by the SAP technology on a monoclonal antibody (mAb).

Objective: To confirm that mutating residues in high-SAP regions leads to increased protein stability and reduced aggregation.

Materials:

-

Wild-type monoclonal antibody.

-

Mutant monoclonal antibodies with single amino acid substitutions in high-SAP regions (e.g., replacing a hydrophobic residue with a charged one).

-

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system.

-

Spectrophotometer for turbidity measurements.

-

Differential Scanning Calorimeter (DSC).

-

Heat block or incubator.

Methodology:

-

Protein Expression and Purification: Express and purify both the wild-type and mutant mAbs.

-

Heat Stress-Induced Aggregation:

-

Prepare solutions of both wild-type and mutant mAbs at a high concentration (e.g., 10 mg/mL).

-

Incubate the samples at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours) to induce aggregation.

-

-

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):

-

Analyze the heat-stressed samples using SEC-HPLC.

-

This technique separates proteins based on their size. Monomeric (non-aggregated) protein will elute at a specific time, while aggregated forms will elute earlier.

-

Quantify the percentage of monomer and aggregate in each sample. A lower percentage of aggregate in the mutant compared to the wild-type indicates increased stability.

-

-

Turbidity Measurement:

-

Measure the turbidity (optical density at a wavelength like 350 nm) of the heat-stressed samples.

-

An increase in turbidity is indicative of protein aggregation. A lower turbidity value for the mutant compared to the wild-type suggests reduced aggregation.

-

-

Differential Scanning Calorimetry (DSC):

-

Perform DSC analysis on both wild-type and mutant mAbs.

-

DSC measures the heat required to unfold a protein as the temperature is increased.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A higher Tm for the mutant compared to the wild-type indicates increased thermal stability.

-

Quantitative Data

The following table summarizes typical quantitative data obtained from the experimental validation of SAP predictions.

| Method | Metric | Wild-Type mAb | Mutant mAb | Interpretation |

| SEC-HPLC | % Monomer (after heat stress) | 85% | 95% | Mutant has a lower propensity to aggregate. |

| Turbidity | OD350 (after heat stress) | 0.2 | 0.05 | Mutant forms fewer large aggregates. |

| DSC | Melting Temperature (Tm) | 70°C | 72°C | Mutant is more thermally stable. |

Experimental Workflow for SAP-guided Antibody Engineering

Solvent Accessible Surface Area (SASA): A Fundamental Predictor of Function

Solvent Accessible Surface Area (SASA) is a measure of the surface area of a protein that is accessible to a solvent.[9] It is a fundamental property that is widely used to understand and predict protein structure and function.[3][10] Residues with high SASA values are on the exterior of the protein and are more likely to be involved in interactions with other molecules, such as ligands, substrates, or other proteins.[11][12]

Core Methodology

The most common method for calculating SASA is the "rolling ball" algorithm.[10] This algorithm simulates a spherical probe (typically with a radius of 1.4 Å, the approximate radius of a water molecule) rolling over the van der Waals surface of the protein. The surface traced by the center of this probe defines the solvent-accessible surface.[10][13]

The total SASA of a protein can provide insights into its folding and stability, while the SASA of individual residues can be used to predict functional sites.[9][13]

Experimental Protocol: Computational Prediction of Ligand Binding Sites using SASA

This protocol outlines a computational workflow for predicting ligand binding sites on a protein of known structure using SASA.

Objective: To identify potential ligand binding pockets on the surface of a protein.

Materials:

-

The 3D structure of the protein in PDB format.

-

Software for calculating SASA (e.g., VMD, GROMACS, or various web servers).[10][14]

-

Software for visualizing protein structures (e.g., PyMOL, Chimera).

Methodology:

-

Obtain Protein Structure: Download the PDB file for the protein of interest from a database like the Protein Data Bank.

-

Calculate Per-Residue SASA:

-

Use a computational tool to calculate the SASA for each residue in the protein.

-

It is also useful to calculate the relative solvent accessibility (RSA) by normalizing the SASA of each residue by its maximum possible SASA.

-

-

Identify Surface-Exposed Residues:

-

Filter the residues to identify those with high RSA values (e.g., > 25%), as these are located on the protein surface.

-

-

Cluster Exposed Residues to Identify Pockets:

-

Binding sites are typically formed by a cluster of surface-exposed residues that create a pocket or cleft on the protein surface.

-

Visualize the protein structure and color the residues by their SASA values.

-

Identify clusters of residues with high SASA that form concave surfaces. These are putative ligand binding sites.

-

-

Analyze Physicochemical Properties of Pockets:

-

Examine the amino acid composition of the predicted pockets. The presence of hydrophobic or charged residues can provide clues about the types of ligands that might bind there.

-

-

Comparison with Known Binding Sites (if available):

-

If the protein has a known ligand, compare the predicted binding site with the experimentally determined one to validate the prediction.

-

Quantitative Data

The performance of SASA-based prediction methods can be evaluated by comparing their predictions to known functional sites. The following table shows typical performance metrics for SASA prediction algorithms.

| Prediction Method | Pearson Correlation Coefficient (PCC) | Mean Absolute Error (MAE) | Reference |

| Method A (e.g., based on sequence) | 0.75 | 0.15 | - |

| Method B (e.g., using structural information) | 0.85 | 0.10 | - |

| Method C (e.g., deep learning-based) | 0.90 | 0.08 | - |

PCC measures the linear correlation between predicted and actual SASA values. MAE is the average of the absolute differences between predicted and actual values.

Signaling Pathway Diagram: Glycosylation and the MAPK Signaling Pathway

The SAPA tool's ability to identify regions with specific amino acid compositions and motifs makes it suitable for predicting post-translational modification sites, such as glycosylation sites. Glycosylation plays a crucial role in regulating many cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[11][15]

Proper glycosylation of receptors like the Epidermal Growth Factor Receptor (EGFR) is essential for their stability, ligand binding, and subsequent activation of the MAPK cascade.[15] Tools like SAPA can be used to predict potential N-glycosylation sites (which have a consensus motif of N-X-S/T, where X is not proline) in receptor sequences, thereby identifying regions critical for signal transduction.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. SAPA tool: finding protein regions by combination of amino acid composition, scaled profiles, patterns and rules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Beginners Guide To Glycosylation Of Proteins | Peak Proteins [peakproteins.com]

- 5. Predictive tools for stabilization of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Which Frailty Evaluation Method Can Better Improve the Predictive Ability of the SASA for Postoperative Complications of Patients Undergoing Elective Abdominal Surgery? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent Accessible Surface Area (SASA) Analysis Services - CD ComputaBio [computabio.com]

- 10. youtube.com [youtube.com]

- 11. Proper protein glycosylation promotes MAPK signal fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAT-Site: Predicting Protein Binding Sites Using a Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. compchems.com [compchems.com]

- 15. mdpi.com [mdpi.com]

- 16. Determination of Glycosylation Sites and Site-specific Heterogeneity in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amino Acid Composition Analysis and the SAPA Tool for Protein Region Identification

For researchers, scientists, and professionals in drug development, understanding the amino acid composition of proteins is a foundational aspect of characterizing biologics. This guide provides an in-depth overview of standard amino acid analysis techniques and introduces the SAPA (Sequence Analysis and Pattern Annotation) tool, a specialized bioinformatics application that utilizes amino acid composition to identify specific protein regions.

Part 1: Core Principles of Amino Acid Composition Analysis

Amino acid composition analysis (AACA) is a technique used to determine the relative abundance of each amino acid in a protein or peptide. This information is critical for confirming protein identity, assessing purity, and understanding its physicochemical properties.[] The general workflow for AACA involves two primary stages: hydrolysis of the protein into its constituent amino acids, followed by the separation and quantification of these amino acids.[2]

A standard experimental workflow for amino acid analysis typically involves the following steps:

-

Sample Preparation : The protein or peptide sample must be pure and free of contaminants that could interfere with the analysis. Techniques such as dialysis, precipitation, or chromatography are often used for sample cleanup.[3]

-

Hydrolysis : The peptide bonds of the protein are broken to release individual amino acids. The most common method is acid hydrolysis using 6M hydrochloric acid at high temperatures (e.g., 110°C for 24 hours).[4]

-

Derivatization : The free amino acids are chemically modified (derivatized) to enhance their detection by chromatography. A common derivatizing agent is phenylisothiocyanate (PITC).[2][3]

-

Chromatographic Separation : The derivatized amino acids are separated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[3][5]

-

Detection and Quantification : As the amino acids elute from the chromatography column, they are detected, typically by UV absorbance.[5] The area under each peak in the chromatogram is proportional to the amount of that amino acid in the sample.

The following diagram illustrates a typical workflow for amino acid composition analysis.

The output of an amino acid analysis experiment is typically presented in a table showing the number of moles or the mole percentage of each amino acid in the sample. This can be compared to the theoretical composition based on the protein's sequence.

| Amino Acid | Theoretical Composition (Mole %) | Experimental Composition (Mole %) |

| Alanine (Ala) | 8.5 | 8.3 |

| Arginine (Arg) | 5.1 | 5.0 |

| Asparagine (Asn) | 4.4 | 4.5 |

| Aspartic acid (Asp) | 5.5 | 5.6 |

| Cysteine (Cys) | 1.8 | 1.5 |

| Glutamic acid (Glu) | 6.2 | 6.3 |

| Glutamine (Gln) | 4.0 | 4.1 |

| Glycine (Gly) | 7.5 | 7.6 |

| Histidine (His) | 2.3 | 2.2 |

| Isoleucine (Ile) | 5.3 | 5.2 |

| Leucine (Leu) | 9.5 | 9.4 |

| Lysine (Lys) | 5.9 | 5.8 |

| Methionine (Met) | 2.3 | 2.1 |

| Phenylalanine (Phe) | 3.9 | 3.8 |

| Proline (Pro) | 4.9 | 5.0 |

| Serine (Ser) | 7.2 | 7.0 |

| Threonine (Thr) | 5.8 | 5.7 |

| Tryptophan (Trp) | 1.4 | 1.2 |

| Tyrosine (Tyr) | 3.2 | 3.1 |

| Valine (Val) | 6.6 | 6.5 |

Part 2: The SAPA Tool for Identifying Protein Regions

The SAPA tool is a web-based bioinformatics application designed to find specific regions within protein sequences that exhibit a combination of desired features.[6][7] It is not a tool for determining the overall amino acid composition of a protein, but rather uses amino acid composition as one of the criteria for its search.[7]

The SAPA tool allows users to search for protein regions based on a combination of three main properties:

-

Amino Acid Composition : Users can specify the minimum percentage of certain amino acids or groups of amino acids within a defined sequence window.[7]

-

Scaled Profiles of Amino Acid Properties : The tool can search for regions that have a high or low score for specific physicochemical properties, such as hydrophobicity or charge, based on established amino acid scales (e.g., AAINDEX).[7]

-

Sequence Patterns (Motifs) : Users can define specific sequence motifs using an extended PROSITE pattern syntax.[7]

The tool then scores the identified target regions based on the user-defined criteria and provides an estimation of the false discovery rate.[6]

The following steps outline the general workflow for using the SAPA tool to identify protein regions of interest:

-

Input Protein Sequences : The user uploads a list of protein sequences in FASTA format.[7]

-

Define Search Parameters :

-

Amino Acid Composition : Specify the desired amino acid composition bias (e.g., minimum percentage of specific amino acids).[7]

-

Amino Acid Property Profiles : Select relevant amino acid scales and define the scoring thresholds.[7]

-

Sequence Motifs : Input any known sequence patterns using PROSITE syntax.[7]

-

-

Run the Search : The SAPA tool searches the input sequences for regions that match the defined parameters.

-

Review and Analyze Results : The tool presents the results in a table, with target regions highlighted and scored.[7] The results can be downloaded as a spreadsheet or a FASTA file of the identified regions.[7]

-

Iterative Refinement : The initial results can be used to refine the search parameters for a more targeted analysis in subsequent runs.[7]

The logical workflow of the SAPA tool is depicted in the following diagram.

The SAPA tool presents its findings in a structured table, allowing for easy comparison of the identified target regions.

| Target ID | Protein ID | Start Position | End Position | Score | Amino Acid Composition Match | Profile Score | Motif Match |

| T001 | P12345 | 101 | 120 | 85.2 | Yes | 0.87 | Yes |

| T002 | P12345 | 250 | 265 | 76.5 | Yes | 0.65 | No |

| T003 | Q67890 | 55 | 72 | 92.1 | Yes | 0.95 | Yes |

References

- 2. Amino Acid Composition Analysis - Creative Biolabs [creative-biolabs.com]

- 3. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 4. Determination of Amino Acid Composition | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Initial Exploration of Protein Sequences: A Technical Guide to the SapA System for Antimicrobial Resistance

This technical guide provides an in-depth exploration of the SapA (Sensitivity to Antimicrobial Peptides A) protein and its associated system, a critical mechanism in bacterial resistance to host-derived antimicrobial peptides (AMPs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial targets. We will delve into the core functionalities of the SapA system, present detailed experimental protocols for its study, and summarize key quantitative data to facilitate comparative analysis.

Introduction to the SapA System

The SapA protein is a key component of the Sap (Sensitivity to Antimicrobial Peptides) transporter system, which plays a crucial role in the survival and virulence of various pathogenic bacteria.[1] This system provides a defense mechanism against host innate immunity by binding and transporting antimicrobial peptides, thereby preventing them from reaching their cellular targets and causing membrane disruption.[2] The Sap transporter generally consists of five proteins: SapA, a periplasmic solute-binding protein; SapB and SapC, which form the permease; and SapD and SapF, which are ATPases that power the transport process.[1] Understanding the structure, function, and regulation of the SapA system is paramount for the development of novel therapeutics that can overcome bacterial resistance.

Experimental Protocols

The following section details the methodologies for key experiments used to investigate the SapA system.

Quantitative Real-Time PCR (qRT-PCR) for sapA Gene Expression Analysis

This protocol is designed to quantify the expression levels of the sapA gene in response to antimicrobial peptide exposure.

Methodology:

-

Bacterial Culture and Treatment: Cultivate the bacterial strain of interest (e.g., Actinobacillus pleuropneumoniae) to mid-logarithmic phase. Expose the culture to a sub-lethal concentration of the antimicrobial peptide (e.g., PR-39). An untreated culture should be maintained as a control.

-

RNA Extraction: Harvest bacterial cells from both treated and untreated cultures. Extract total RNA using a commercially available RNA purification kit, following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain the synthesized cDNA, SYBR Green I master mix, and primers specific for the sapA gene.[1] Use housekeeping genes (e.g., recF, glyA, rho) for normalization.[1]

-

Data Analysis: Calculate the relative expression of the sapA gene in the treated sample compared to the untreated control using the ΔΔCt method.

Bactericidal Assay

This assay determines the susceptibility of bacterial strains with and without a functional SapA protein to antimicrobial peptides.

Methodology:

-

Bacterial Strains: Use the wild-type strain, a ΔsapA mutant strain, and a complemented strain (PΔsapA).

-

Peptide Preparation: Prepare serial dilutions of the antimicrobial peptide (e.g., PR-39, hBD-3, LL-37) in a suitable buffer.[1][3]

-

Incubation: Incubate a standardized suspension of each bacterial strain with the different concentrations of the antimicrobial peptide for a defined period (e.g., 3 hours).[1]

-

Viability Assessment: Determine the number of viable bacteria after incubation by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFU).

-

Data Analysis: Compare the survival rates of the ΔsapA mutant to the wild-type and complemented strains at each peptide concentration.

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

SPR is employed to measure the binding affinity between the SapA protein and various antimicrobial peptides.

Methodology:

-

Protein and Peptide Preparation: Purify the recombinant SapA protein. Synthesize or obtain the desired antimicrobial peptides (e.g., hBD-3, hBD-2, hNP-1, LL-37).

-

Chip Immobilization: Immobilize the antimicrobial peptides onto a sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis: Inject different concentrations of the purified SapA protein over the sensor chip surface. Measure the association and dissociation rates.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., two-state model) to determine the equilibrium dissociation constant (KD), which reflects the binding affinity.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the SapA protein.

| Antimicrobial Peptide | Bacterial Strain | Fold Change in sapA Expression (vs. Untreated) | Reference |

| PR-39 | Actinobacillus pleuropneumoniae | Upregulated | [1] |

Table 1: Relative Expression of the sapA Gene in Response to Antimicrobial Peptide Exposure.

| Antimicrobial Peptide | Wild-Type Strain (Survival) | ΔsapA Mutant Strain (Survival) | Reference |

| PR-39 (0.5–4 μM) | Higher | Significantly Lower | [1] |

| hBD-3 | Higher | More Susceptible | [3] |

| LL-37 | Higher | More Susceptible | [3] |

| hNP-1 | Highly Resistant | Highly Resistant | [3] |

Table 2: Susceptibility of Bacterial Strains to Antimicrobial Peptides.

| Antimicrobial Peptide | Binding Affinity (KD) | Reference |

| hBD-3 | 4 - 17.5 nM | [2][3] |

| hBD-2 | 4 - 17.5 nM | [2][3] |

| hNP-1 | 4 - 17.5 nM | [2][3] |

Table 3: Binding Affinities of SapA to Human Defensins.

Visualizing Workflows and Pathways

The following diagrams illustrate key processes related to the study of the SapA system.

Caption: The Sap Transporter System for Antimicrobial Peptide Resistance.

Caption: Experimental Workflow for Investigating the SapA System.

References

- 1. The SapA Protein Is Involved in Resistance to Antimicrobial Peptide PR-39 and Virulence of Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Peptide Recognition Motif of the Substrate Binding Protein SapA from Nontypeable Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Discovering Novel Protein Motifs with SAPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the SAPA (Sequence Analysis and Profile Alignment) tool for the discovery of novel protein motifs. The SAPA tool is a powerful web-based application designed to identify functional regions in protein sequences by combining three distinct search strategies: amino acid composition, scaled profiles of amino acid properties, and sequence patterns.[1][2] This integrated approach allows for the identification of complex and degenerate motifs that may be missed by methods relying on sequence consensus alone.

This guide provides a comprehensive overview of the SAPA methodology, detailed experimental protocols for its application, and a summary of its core functionalities.

Core Concepts of the SAPA Tool

The SAPA tool was developed to address the challenge of identifying functional protein regions that are not defined by a strict consensus sequence.[1][2] Many functional modules, such as sites of post-translational modification or protein-protein interaction domains, are characterized by a combination of features including a biased amino acid composition, specific physicochemical properties, and degenerate sequence patterns.[1] The SAPA tool uniquely integrates these three search modalities into a single, flexible platform.

The tool was named after a frequently observed "SAPA" motif in bacterial glycopeptides of Neisseria gonorrhoeae, for which it was originally developed.[1]

The Three Pillars of SAPA Search Strategy:

-

Amino Acid Composition: The tool allows users to define a target amino acid composition by specifying the minimum percentage of up to six individual amino acids or three groups of related amino acids. This is particularly useful for identifying regions with a specific compositional bias, such as proline-rich or acidic regions.

-

Scaled Amino Acid Profiles: SAPA can utilize up to three scaled amino acid profiles from the AAINDEX database.[1] These profiles assign a numerical value to each amino acid based on a specific physicochemical property (e.g., hydrophobicity, flexibility). Users can then search for sequence regions that have a mean profile score above or below a defined threshold.

-

Sequence Patterns and Rules: The tool employs an extended PROSITE pattern syntax to define sequence motifs.[1][2] This allows for the definition of complex patterns, including ambiguous residues, variable spacing, and logical operators (AND, OR, NOT) to combine multiple pattern elements.

The SAPA Workflow: A Visual Representation

The general workflow for utilizing the SAPA tool involves a series of steps from input sequence submission to the analysis of scored and ranked target regions.

Experimental Protocol: Identifying O-glycosylated Peptides in Mycobacterium tuberculosis

A key application of the SAPA tool, as detailed in the supplementary information of the original publication, is the identification of potentially O-glycosylated sequence regions in the proteome of Mycobacterium tuberculosis H37Rv.[1] This example showcases the power of SAPA to enrich for post-translationally modified peptides based on a set of known examples.

Methodological Steps:

-

Preparation of Input Data:

-

Defining the SAPA Search Parameters:

-

Amino Acid Composition: The compositional analysis of the 21 known O-glycosylated peptides revealed a high content of Alanine (A), Proline (P), and Threonine (T). The search parameters were set to enrich for peptides with a similar compositional bias.

-

Scaled Amino Acid Profiles: Specific AAINDEX profiles related to glycosylation propensity or surface accessibility were likely selected to further refine the search.

-

Sequence Patterns: While not explicitly detailed for this specific example in the main text, patterns characteristic of O-glycosylation sites (e.g., proximity of serines and threonines) could be incorporated.

-

-

Execution of the SAPA Search: The defined search parameters were applied to the M. tuberculosis H37Rv proteome to identify and score potential O-glycosylated regions.

-

Analysis of Results and False Discovery Rate (FDR) Estimation:

-

The SAPA tool ranks the identified target regions based on an integrated score.

-

To estimate the False Discovery Rate (FDR), a set of decoy sequences is generated and searched with the same parameters. The number of hits in the decoy database is used to calculate the FDR for the hits in the target proteome.

-

Data Presentation:

While the original publication does not provide a specific table of quantitative results for this experiment, a typical output from a SAPA search can be summarized as follows:

| Target Protein ID | Target Sequence | Score | FDR (%) |

| RvXXXX | APTAPATAPTAP... | 150.5 | 0.1 |

| RvYYYY | GATPGATPGATP... | 125.2 | 0.5 |

| ... | ... | ... | ... |

This table is a representative example of how SAPA output can be structured. The actual scores and FDR would be generated by the tool.

Experimental Workflow Diagram:

Core Functionalities in Detail

Scoring Algorithm

The scoring scheme of the SAPA tool is a key aspect of its functionality. Each identified target sequence is assigned a score based on the cumulative contribution of the three search components:

-

Amino Acid Composition Score: This score is based on the information content of each amino acid that matches the defined compositional criteria.

-

Scaled Profile Score: The scores from the selected AAINDEX scales are appropriately re-scaled and weighted to contribute to the total score.

-

Motif Score: The information content of the defined sequence patterns that are present in the target sequence is also factored into the final score.

The total score for a protein is the sum of the scores of all its identified target regions.[1]

False Discovery Rate (FDR)

To assess the statistical significance of the identified motifs, the SAPA tool provides an estimation of the False Discovery Rate (FDR). This is achieved by searching against a set of decoy sequences, which are typically generated by shuffling the original input sequences. The FDR is calculated as the ratio of the number of hits found in the decoy database to the number of hits in the original database at a given score threshold. This allows researchers to set a confidence level for their findings.

Applications in Signaling Pathway Analysis

While the primary publication of the SAPA tool does not explicitly detail its use in dissecting signaling pathways, its core functionality lends itself to such applications. The discovery of novel motifs within signaling proteins can uncover previously unknown phosphorylation sites, docking sites for other proteins, or localization signals.

For instance, a researcher could use a set of known substrates for a particular kinase as a training set in the SAPA tool. By analyzing the amino acid composition, physicochemical profiles, and degenerate patterns within these known substrates, SAPA could identify a more comprehensive and nuanced motif for that kinase. This new motif could then be used to scan a proteome for novel, putative substrates, thereby expanding our understanding of the signaling network.

Logical Relationship for Signaling Motif Discovery:

Conclusion

The SAPA tool provides a versatile and powerful platform for the discovery of novel protein motifs that are not easily identifiable through conventional sequence alignment methods. By integrating searches based on amino acid composition, scaled profiles, and degenerate patterns, SAPA enables researchers to uncover complex functional regions within proteins. Its application in identifying post-translational modification sites, as demonstrated by the M. tuberculosis O-glycosylation example, highlights its potential for generating novel hypotheses for experimental validation. Furthermore, the logical framework of the SAPA tool makes it a promising approach for exploring the intricacies of signaling pathways and expanding our knowledge of protein function and regulation.

References

Methodological & Application

SAPA Tool: A Guide to Identifying Novel Protein Regions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The SAPA (Sequence Analysis and Pattern Annotation) tool is a powerful bioinformatics web application designed to identify and characterize specific regions within protein sequences. This tool stands out by enabling researchers to search for protein regions that are defined not by a single consensus sequence, but by a combination of features. This is particularly useful for identifying functional protein regions that are characterized by more subtle patterns, such as a particular amino acid composition, specific physicochemical properties, or the presence of multiple, degenerate sequence motifs.

The SAPA tool integrates three primary search strategies:

-

Amino Acid Composition: Identifying regions enriched or depleted in certain amino acids.

-

Scaled Amino Acid Profiles: Utilizing physicochemical properties of amino acids from the AAINDEX database to find regions with particular characteristics (e.g., hydrophobicity, flexibility).

-

Sequence Motifs: Searching for the presence or absence of specific sequence patterns using the PROSITE syntax.

By combining these search parameters, the SAPA tool provides a flexible and powerful platform for hypothesis-driven protein sequence analysis. It scores the identified target regions, providing a ranked list for further investigation, and estimates a false discovery rate (FDR) to help assess the statistical significance of the findings.[1][2]

One of the key applications of the SAPA tool is in the identification of post-translationally modified regions, such as glycosylation sites, which often lack a strict consensus sequence.

Key Applications in Protein Research

-

Identification of Post-Translational Modification Sites: As demonstrated in the seminal paper by Maier et al. (2013), the SAPA tool can be effectively used to identify regions of O-glycosylation, which are often characterized by an enrichment of proline, serine, and alanine.

-

Characterization of Functional Domains: Researchers can define the known characteristics of a protein domain (e.g., high content of acidic residues, specific flexibility profile) to search for novel proteins that may contain similar functional regions.

-

Drug Target Discovery: By identifying unique protein regions in pathogens or disease-related proteins, the SAPA tool can aid in the discovery of novel targets for therapeutic intervention.

-

Analysis of Protein-Protein Interaction Sites: Some interaction sites are characterized by specific amino acid compositions and structural propensities that can be modeled and searched for using the SAPA tool.

Experimental Protocols

While the original SAPA tool web server is not consistently accessible, the following protocols are based on the published functionalities and are intended to guide researchers in designing their search strategies.

Protocol 1: Identification of Putative O-Glycosylated Regions

This protocol is adapted from the example of identifying O-glycosylated peptides in Mycobacterium tuberculosis.[1]

1. Data Preparation:

-

Prepare a FASTA file containing the protein sequences to be analyzed. This could be a single protein, a curated list of proteins, or a whole proteome.

-

If available, create a separate FASTA file of known O-glycosylated proteins from the same or a related organism to serve as a positive control set.

2. Defining the Search Parameters in the SAPA Tool:

-

Amino Acid Composition:

-

Based on known O-glycosylated proteins, define the expected amino acid composition. For example, specify a high percentage of Alanine (A), Proline (P), Serine (S), and Threonine (T).

-

Set the minimum occurrence percentages for these amino acids within a defined window size.

-

-

Scaled Amino Acid Profiles:

-

Select relevant profiles from the AAINDEX database. For instance, a profile related to "surface accessibility" or "flexibility" might be relevant for glycosylation sites.

-

Set a threshold for the mean score of the profile within the search window.

-

-

Sequence Motifs:

-

Define motifs that are known to be associated with O-glycosylation in the organism of interest. Use the PROSITE syntax. For example, a simple motif could be P-x-S or P-x-T.

-

Combine multiple motifs using "OR" to increase sensitivity.

-

3. Execution and Analysis:

-

Upload the FASTA file of target proteins.

-

Input the defined search parameters.

-

Run the SAPA tool.

-

The output will be a list of proteins containing regions that match the search criteria, ranked by a composite score.

-

Analyze the results table, which will indicate the location of the identified regions within each protein.

-

The results can be downloaded as an Excel file for further analysis and as a FASTA file of the identified target sequences.[1]

Table 1: Example of Quantitative Data Output for O-Glycosylation Search

| Protein ID | Target Region | Score | Amino Acid Composition (%) | Motif Hits |

| Rv0001 | 45-65 | 85.2 | A:25, P:20, S:15, T:10 | P-x-S |

| Rv0023 | 112-130 | 78.9 | A:22, P:18, S:18, T:12 | P-x-T |

| Rv0147 | 88-105 | 72.5 | A:20, P:22, S:16, T:11 | P-x-S, P-x-T |

Protocol 2: Searching for Novel Acidic Domains

This protocol describes a hypothetical use case for identifying proteins with domains characterized by a high content of acidic residues and a specific secondary structure propensity.

1. Data Preparation:

-

Prepare a FASTA file of the proteome of interest.

2. Defining the Search Parameters in the SAPA Tool:

-

Amino Acid Composition:

-

Specify a high percentage of Aspartic Acid (D) and Glutamic Acid (E).

-

Optionally, specify a low percentage of basic residues like Lysine (K) and Arginine (R).

-

-

Scaled Amino Acid Profiles:

-

Select a profile from the AAINDEX database that corresponds to "alpha-helical propensity" and set a high mean score threshold if you hypothesize the domain to be helical.

-

Alternatively, select a profile for "beta-sheet propensity" or "coil propensity" based on your hypothesis.

-

-

Sequence Motifs:

-

If there are any known short motifs within acidic domains, define them using PROSITE syntax. For example, D-E-x-D.

-

3. Execution and Analysis:

-

Upload the proteome FASTA file.

-

Input the defined parameters for acidic composition and structural propensity.

-

Run the analysis.

-

Examine the ranked list of proteins and the specific regions identified.

-

Download the results for further characterization and comparison with known protein domain databases.

Visualization of Workflows

SAPA Tool General Workflow

General workflow for using the SAPA tool.

Logical Relationship of SAPA Search Components

Logical combination of search parameters in SAPA.

References

Application Notes and Protocols for the SAPA Tool: A Beginner's Guide

For researchers, scientists, and drug development professionals, identifying specific protein regions with desired characteristics is a crucial step in understanding disease mechanisms and discovering novel therapeutic targets. The SAPA (S-adenosyl-L-homocysteine-P-aminobenzoyl-L-glutamate) tool is a powerful bioinformatics web application designed for this purpose. It allows for the identification of protein regions by combining searches based on amino acid composition, scaled profiles, patterns, and rules.[1][2] This tutorial provides a comprehensive guide for beginners on how to effectively use the SAPA tool.

Application Notes

The SAPA tool is particularly useful for identifying functional modules within protein sequences that may not be defined by a strict consensus sequence but rather by a combination of features.[2][3] This makes it a versatile instrument for a variety of research applications, including:

-

Identifying post-translationally modified regions: As demonstrated in the original publication, the SAPA tool can be used to retrieve protein regions with characteristics similar to known O-glycosylated peptides.[1]

-

Discovering linear motifs: The tool can identify short, continuous stretches of amino acid residues that are involved in protein folding, protein-protein interactions, and ligand binding.[1]

-

Characterizing protein families: By defining a set of rules based on known members of a protein family, the SAPA tool can be used to identify new, uncharacterized members in a given proteome.

-

Drug Target Identification: Researchers can use the SAPA tool to find specific protein regions that could serve as potential binding sites for small molecules, aiding in the initial stages of drug discovery.

The strength of the SAPA tool lies in its ability to combine multiple search strategies, rank the identified target regions with an integrated score, and estimate the false discovery rate to enhance the reliability of the predictions.[1][2]

Experimental Protocols

This section provides a detailed protocol for using the SAPA tool to identify protein regions with specific characteristics. We will use a hypothetical scenario of identifying potential kinase phosphorylation sites as an example.

Objective: To identify protein regions in a list of human kinases that are rich in serine (S) and threonine (T) residues and contain a specific phosphorylation motif.

Materials:

-

A list of protein sequences in FASTA format. For this example, we will use a hypothetical list of human kinase sequences.

-

A web browser and internet access.

Protocol:

-

Accessing the SAPA tool: The web application is freely available at --INVALID-LINK--.[2]

-

Uploading Protein Sequences:

-

On the SAPA tool homepage, locate the "Upload your protein sequences" section.

-

You can either paste your sequences in FASTA format directly into the text box or upload a FASTA file from your local computer.

-

-

Defining the Search Strategy: The SAPA tool allows for a combination of search criteria. For our example, we will define the following:

-

Amino Acid Composition:

-

In the "Composition" section, specify the desired amino acid composition.

-

For our example, we are looking for regions rich in Serine and Threonine. We can set a condition for the combined percentage of S+T to be above a certain threshold (e.g., > 30%).

-

-

Sequence Motif/Pattern:

-

In the "Pattern" section, define the consensus sequence for a kinase phosphorylation site. A common, though simplified, motif is [R/K]x[S/T].

-

Enter this pattern into the pattern search box.

-

-

Scaled Profiles:

-

The tool allows searching based on amino acid properties using scaled profiles from the AAINDEX database.[1] For this beginner's tutorial, we will not use this feature to keep the example straightforward.

-

-

-

Setting Parameters and Running the Search:

-

Define the window size for the sliding window search (e.g., 20 amino acids). This is the length of the protein region that will be analyzed at each step.

-

Give your job a descriptive name.

-

Click the "Submit" button to start the analysis.

-

-

Interpreting the Results:

-

The results page will display a table of protein regions that match your search criteria, sorted by a calculated score.[1]

-

The table will include:

-

The protein identifier.

-

The start and end positions of the identified region.

-

The sequence of the region.

-

The calculated score, indicating the strength of the match.

-

A visual representation of the protein with the highlighted target region.[1]

-

-

Data Presentation

The quantitative data from a SAPA tool analysis is best summarized in a table for easy comparison. Below is an example of how the results for our hypothetical kinase phosphorylation site search might be presented.

| Protein ID | Start Position | End Position | Sequence | S+T Content (%) | Motif Hits | Score |

| Kinase_A | 120 | 139 | ...RGS T V... | 35 | 2 | 8.5 |

| Kinase_B | 250 | 269 | ...K T S P... | 40 | 3 | 9.2 |

| Kinase_C | 85 | 104 | ...R T S I... | 30 | 1 | 7.8 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using the SAPA tool.

Signaling Pathway Context

The identification of phosphorylation sites is critical for understanding signaling pathways. For instance, the identified kinase target regions could be involved in a well-known pathway like the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer.

The diagram below illustrates a simplified MAPK/ERK signaling pathway. The proteins analyzed with the SAPA tool could be kinases within this pathway, and the identified regions could be the sites of their activation or their interaction with downstream substrates.

By using the SAPA tool to identify key functional regions in proteins within such pathways, researchers can gain valuable insights for designing experiments to probe pathway function and for developing targeted therapies.

References

Unlocking Functional Insights: A Guide to the SAPA Tool for Functional Module Extraction

For Immediate Release